1-butyl-2,3-dimethyl-1H-imidazol-3-ium 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-2,3-dimethyl-1H-imidazol-3-ium 4-methylbenzenesulfonate is a type of ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic or organic anion. This particular compound features a 1-butyl-2,3-dimethylimidazolium cation paired with a 4-methylbenzenesulfonate anion. Ionic liquids are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-butyl-2,3-dimethyl-1H-imidazol-3-ium 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Imidazolium Cation: The imidazolium cation can be synthesized by alkylating 2,3-dimethylimidazole with 1-chlorobutane under basic conditions.
Anion Exchange: The resulting 1-butyl-2,3-dimethylimidazolium chloride is then subjected to anion exchange with sodium 4-methylbenzenesulfonate.
Industrial production methods for ionic liquids often involve similar synthetic routes but are optimized for larger scales, focusing on cost efficiency, yield, and purity.
Chemical Reactions Analysis
1-butyl-2,3-dimethyl-1H-imidazol-3-ium 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The imidazolium cation can be oxidized under strong oxidative conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazolium cation to the corresponding imidazoline.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-butyl-2,3-dimethyl-1H-imidazol-3-ium 4-methylbenzenesulfonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1-butyl-2,3-dimethyl-1H-imidazol-3-ium 4-methylbenzenesulfonate exerts its effects is largely dependent on its ionic nature. The imidazolium cation can interact with various molecular targets through electrostatic interactions, hydrogen bonding, and π-π stacking. These interactions can influence the solubility, reactivity, and stability of other molecules in solution . The 4-methylbenzenesulfonate anion can also participate in similar interactions, contributing to the overall properties of the ionic liquid .
Comparison with Similar Compounds
1-butyl-2,3-dimethyl-1H-imidazol-3-ium 4-methylbenzenesulfonate can be compared with other similar ionic liquids, such as:
1-butyl-3-methylimidazolium chloride: This compound has a similar imidazolium cation but with a different anion, leading to variations in solubility and thermal stability.
1-ethyl-3-methylimidazolium tetrafluoroborate: The shorter alkyl chain and different anion result in different physical and chemical properties, such as lower viscosity and higher ionic conductivity.
1-butyl-2,3-dimethylimidazolium bromide: This compound has the same cation but a different anion, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of cation and anion, which imparts distinct properties suitable for specialized applications .
Properties
IUPAC Name |
1-butyl-2,3-dimethylimidazol-3-ium;4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.C7H8O3S/c1-4-5-6-11-8-7-10(3)9(11)2;1-6-2-4-7(5-3-6)11(8,9)10/h7-8H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGGICXKOZNODB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.